シクリジン
概要
説明
シクリジンは、主に制吐剤および制眩剤として使用されるピペラジン誘導体の抗ヒスタミン薬です。 これは、乗り物酔いや眩暈に関連する吐き気、嘔吐、およびめまいを予防および治療するために一般的に使用されます 。 シクリジンは1947年に発見され、世界保健機関の必須医薬品リストに含まれています .
作用機序
シクリジンは、主にその抗ヒスタミン作用と抗コリン作用を通じてその効果を発揮します。 これは、ヒスタミンH1受容体の拮抗薬として作用し、脳内のヒスタミンの作用を阻害し、吐き気と嘔吐を防ぐのに役立ちます 。 さらに、シクリジンは、迷路の興奮性と前庭刺激を抑制し、延髄の化学受容体トリガーゾーンに影響を与える中枢性抗コリン作用を持っています 。この作用の組み合わせは、乗り物酔いと眩暈の管理におけるその有効性に貢献しています。
6. 類似の化合物との比較
シクリジンは、メクリジンなどの他の抗ヒスタミン薬および制吐剤と比較されることがよくあります。
メクリジン: シクリジンと同様に、メクリジンは眩暈と乗り物酔いを治療するために使用されます。
ジメンヒドリナート(ドラミーン): 別の一般的な制吐剤であるジメンヒドリナートは、乗り物酔いに使用されますが、副作用のプロファイルが異なり、場合によっては効果が劣る可能性があります.
シクリジンの抗ヒスタミン作用と抗コリン作用の独自の組み合わせ、および比較的低い眠気発生率は、これらの類似の化合物とは異なります .
科学的研究の応用
Cyclizine has a wide range of scientific research applications:
Chemistry: Cyclizine is used as a reference compound in analytical chemistry to study its interactions and stability under various conditions.
生化学分析
Biochemical Properties
Cyclizine interacts with histamine H1 receptors and muscarinic M1 receptors . It exerts its effects by acting as an antagonist at these receptors, blocking their activation and thereby preventing the biochemical reactions that lead to symptoms of motion sickness .
Cellular Effects
Cyclizine has several effects on cells. It depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .
Molecular Mechanism
The precise mechanism by which cyclizine exerts its antiemetic and antivertigo effects has not been fully elucidated, but its central anticholinergic properties are partially responsible . Cyclizine is metabolized to its N-demethylated derivative, norcyclizine, which has little antihistaminic (H1) activity compared to Cyclizine .
Temporal Effects in Laboratory Settings
The half-life of cyclizine is approximately 20 hours This suggests that the drug remains active in the body for a significant period of time after administration
Metabolic Pathways
Cyclizine is metabolized to its N-demethylated derivative, norcyclizine
準備方法
シクリジンは、さまざまな方法で合成することができます。 一般的な合成経路の1つは、ジフェニルメチルピペラジンのエッシュバイラー・クラークメチル化です 。 別の方法は、ベンジル臭化物と1-メチルピペラジンをアセトニトリル中で反応させて、薬物の臭化水素酸塩を生成する方法です 。 工業生産方法では、収率と純度を最適化することに重点が置かれることが多く、これらの目標を達成するために特定の反応条件が調整されます .
3. 化学反応の分析
シクリジンは、次のようないくつかの種類の化学反応を起こします。
酸化: シクリジンは、抗ヒスタミン作用が減少したノルシクリジンなどのさまざまな代謝産物を形成するために酸化することができます.
置換: この化合物は、特にピペラジン環を含む置換反応に参加することができます。
加水分解: シクリジンは、酸性または塩基性条件下で加水分解して、その構成成分を生成することができます。
これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、および酸性または塩基性加水分解条件が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬および条件によって異なります。
4. 科学研究アプリケーション
シクリジンは、幅広い科学研究アプリケーションを持っています。
化学: シクリジンは、さまざまな条件下での相互作用と安定性を研究するために、分析化学における基準化合物として使用されます。
生物学: シクリジンに関する研究には、細胞プロセスへの影響が含まれ、外因性および内因性アポトーシス経路の両方を通じて、マクロファージで細胞毒性およびアポトーシスを誘導します.
医学: シクリジンは、乗り物酔い、術後悪心、オピオイド誘発悪心などの文脈において、その制吐作用と制眩作用について広く研究されています.
産業: シクリジンは、制吐剤製剤の開発や、オピオイドのジピパノンを含むディコナルなどの組み合わせ薬の成分として、製薬業界で使用されています.
化学反応の分析
Cyclizine undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the piperazine ring.
Hydrolysis: Cyclizine can be hydrolyzed under acidic or basic conditions to yield its constituent components.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
類似化合物との比較
Cyclizine is often compared with other antihistamines and antiemetics, such as:
Meclizine: Similar to cyclizine, meclizine is used to treat vertigo and motion sickness.
Dimenhydrinate (Dramamine): Another common antiemetic, dimenhydrinate is used for motion sickness but has a different side effect profile and may be less effective in some cases.
Cyclizine’s unique combination of antihistaminic and anticholinergic properties, along with its relatively low incidence of drowsiness, sets it apart from these similar compounds .
特性
IUPAC Name |
1-benzhydryl-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKZSORBKUEBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022864 | |
Record name | Cyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015307 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
INSOL IN ETHER 1 G IN ABOUT 115 ML ALC /HYDROCHLORIDE/, SOL IN ALCOHOL & CHLOROFORM; SLIGHTLY SOL IN WATER, FREELY SOL IN ETHER, 7.52e-02 g/L | |
Record name | Cyclizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01176 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLIZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3309 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015307 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Vomiting (emesis) is essentially a protective mechanism for removing irritant or otherwise harmful substances from the upper GI tract. Emesis or vomiting is controlled by the vomiting centre in the medulla region of the brain, an important part of which is the chemotrigger zone (CTZ). The vomiting centre possesses neurons which are rich in muscarinic cholinergic and histamine containing synapses. These types of neurons are especially involved in transmission from the vestibular apparatus to the vomiting centre. Motion sickness principally involves overstimulation of these pathways due to various sensory stimuli. Hence the action of cyclizine which acts to block the histamine receptors in the vomiting centre and thus reduce activity along these pathways. Furthermore since cyclizine possesses anti-cholinergic properties as well, the muscarinic receptors are similarly blocked., .../IT SEEMS/ THAT STIMULATION OF VESTIBULAR APPARATUS IS NECESSARY & SUFFICIENT...& THAT VESTIBULAR CEREBELLAR MIDBRAIN "INTEGRATIVE VOMITING CENTER" & MEDULLARY CHEMORECEPTIVE TRIGGER ZONE ARE...INVOLVED /IN MOTION SICKNESS/. IT IS...PROBABLE THAT EFFECTIVE ANTIHISTAMINES EXERT.../ACTION/ IN THESE CENTERS. /ANTIHISTAMINE/ | |
Record name | Cyclizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01176 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLIZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3309 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM PETROLEUM ETHER, WHITE OR CREAMY WHITE CRYSTALLINE POWDER | |
CAS No. |
82-92-8 | |
Record name | Cyclizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclizine [USP:INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01176 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLIZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CYCLIZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRW9FCR9P2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLIZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3309 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015307 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105.5-107.5, 105.5 TO 107.5 °C | |
Record name | Cyclizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01176 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLIZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3309 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclizine exert its antiemetic effects?
A1: Cyclizine is a histamine H1 receptor antagonist. It primarily works by blocking the action of histamine, a neurotransmitter involved in the vomiting reflex. By blocking H1 receptors in the vomiting center of the brain and the chemoreceptor trigger zone, cyclizine effectively prevents nausea and vomiting. []
Q2: Does cyclizine interact with other receptors besides histamine H1 receptors?
A2: Yes, research suggests that cyclizine also exhibits some antimuscarinic activity, meaning it can block the action of acetylcholine at muscarinic receptors. [] This contributes to its antiemetic and anti-vertigo effects. Additionally, some studies indicate potential interactions with serotonergic and α-adrenergic receptors, though these interactions are less well-characterized. [, ]
Q3: What is the molecular formula and weight of cyclizine?
A3: The molecular formula of cyclizine is C18H22N2. Its molecular weight is 266.38 g/mol. []
Q4: Can cyclizine be combined with other drugs in syringe drivers for continuous subcutaneous infusion?
A4: While cyclizine is used in continuous subcutaneous infusion, compatibility issues can arise when combining it with other drugs. For instance, diamorphine hydrochloride and cyclizine lactate combinations showed precipitation in certain ratios and concentrations. [] Careful consideration of drug concentrations and compatibility is crucial when preparing such mixtures.
Q5: Is cyclizine stable in solution for extended periods?
A5: Research indicates that cyclizine solutions can degrade over time. One study found that only four out of 23 diamorphine-cyclizine combinations remained stable (less than 10% degradation) after seven days of storage in polypropylene syringes. [] This highlights the importance of considering stability and using appropriate storage conditions for cyclizine solutions.
Q6: How do structural modifications to cyclizine affect its teratogenic activity?
A6: Studies on norchlorcyclizine analogs demonstrated a correlation between teratogenic activity and cartilage binding affinity. Compounds like norchlorcyclizine and norhomochlorcyclizine, with higher binding affinity to cartilage, exhibited higher rates of cleft palate and limb malformations in rat embryos. [] This suggests that structural modifications impacting cartilage binding can influence the teratogenic potential of cyclizine analogs.
Q7: How is cyclizine metabolized in the body?
A7: The primary metabolic pathway of cyclizine involves N-demethylation to form norcyclizine, a metabolite with significantly reduced antihistaminic activity. [, ] Further metabolism involves aromatic and heterocyclic oxidation, leading to various neutral and phenolic metabolites. []
Q8: Does the rate of cyclizine metabolism differ between species?
A8: Yes, interspecies differences in cyclizine metabolism have been observed. Studies show that dogs metabolize chlorcyclizine, a close structural analog, to norchlorcyclizine more slowly than rats. [] Interestingly, chronic chlorcyclizine treatment in dogs leads to an increased conversion rate to norchlorcyclizine. [] This highlights the importance of considering species-specific metabolism when interpreting preclinical data.
Q9: What is the elimination half-life of cyclizine?
A9: Following a single oral dose of cyclizine hydrochloride, a biphasic decline in blood cyclizine levels is observed. The estimated half-lives are 7 hours for the initial phase and 24 hours for the later phase. []
Q10: How effective is cyclizine in preventing postoperative nausea and vomiting (PONV)?
A10: Cyclizine's efficacy in preventing PONV has been investigated in various clinical settings. While some studies showed a significant reduction in PONV incidence with cyclizine compared to placebo, [] others found no significant difference compared to other antiemetics or placebo. [, ] These variations could be attributed to factors like surgical procedure, anesthetic regimen, and patient characteristics.
Q11: What are the potential toxic effects of cyclizine overdose?
A11: Cyclizine overdose can lead to severe consequences, including fatality. [] Symptoms of cyclizine intoxication include hallucinations, confusion, tachycardia, hypertension, respiratory depression, and cardiac arrhythmias. [, ]
Q12: What analytical methods are used to quantify cyclizine in biological samples?
A12: Gas chromatography-mass spectrometry (GC-MS) and its variants, such as positive-ion electron ionization GC-MS (EI+ -GC-MS) and positive-ion methane chemical ionization GC-MS (CI+ -GC-MS), are commonly employed techniques for identifying and quantifying cyclizine and its metabolites in biological samples like urine. [, ] These methods offer high sensitivity and specificity for analyzing complex matrices.
Q13: Are there alternative methods for cyclizine quantification?
A13: Yes, high-performance liquid chromatography (HPLC) coupled with UV detection is another widely used technique for determining cyclizine levels in pharmaceutical formulations. [] This method offers good accuracy, repeatability, and suitability for quality control purposes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。